molecular formula C5H11NO B1311284 Oxiranemethanamine, N,N-dimethyl- CAS No. 13222-40-7

Oxiranemethanamine, N,N-dimethyl-

Cat. No. B1311284
CAS RN: 13222-40-7
M. Wt: 101.15 g/mol
InChI Key: TWJYXMZUQAMMKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxiranemethanamine, N,N-dimethyl-, also known as N,N-dimethyl-1-(oxiran-2-yl)methanamine, is a chemical compound with the molecular formula C5H11NO . It is also known by other synonyms such as 1-dimethylamino-2,3-epoxypropane, and dimethyl [(oxiran-2-yl)methyl]amine .


Molecular Structure Analysis

The molecular structure of Oxiranemethanamine, N,N-dimethyl- is represented by the InChI string: InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3 . The compound has a molecular weight of 101.15 g/mol .


Physical And Chemical Properties Analysis

Oxiranemethanamine, N,N-dimethyl- has a molecular weight of 101.15 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 2 . The exact mass is 101.084063974 g/mol .

Scientific Research Applications

Synthesis of Heterocycles

This compound has been used as a building block for a diverse range of acyclic, carbocyclic, five- and six-membered heterocyclic and fused heterocyclic derivatives . This makes it a valuable tool in the synthesis of complex organic molecules .

Biomedical Applications

The N,N-dimethyl analogues have proven to be of biological interest and provide access to a new class of biologically active heterocyclic compounds for biomedical applications . This opens up possibilities for the development of new therapeutic agents .

Production of α-Oximino Sulfonamides

The compound has been used in the highly atom-economical production of diverse α-oximino sulfonamides via direct photo-mediated radical relay oximinosulfonamidation of activated or unactivated alkenes . This process uses N-nitrosamines as bifunctional reagents, simultaneously generating aminyl radicals and NO radicals .

Surface Functionalization of Nanofibrillated Cellulose (NFC)

Reactive azide groups introduced on the surface of NFC by the etherification of 1-azido-2,3-epoxypropane in alkaline water/isopropanol-mixture at ambient temperature have been used for the amino functionalization of NFC . This process uses click-chemistry in aqueous reaction conditions .

Chemical Reactivity of N,N-Dimethylenamino Ketones

The compound has been used in the study of the chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles . This has led to recent developments in the utility of N,N-dimethyl enaminones .

Synthesis of Novel Disperse Colors

Enaminone derivatives produced by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal have been used to create novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt .

Mechanism of Action

Target of Action

It is known for its reactivity with amines , suggesting that it may interact with amine groups in biological systems

Mode of Action

Given its reactivity with amines , it is plausible that it forms covalent bonds with amine groups, altering their function. The exact changes resulting from this interaction would depend on the specific targets involved.

Biochemical Pathways

Its interaction with amines suggests that it could potentially affect pathways involving proteins or other molecules with amine groups. The downstream effects would depend on the specific targets and pathways involved.

Result of Action

Given its reactivity with amines , it could potentially alter the function of proteins or other molecules with amine groups, leading to changes at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Oxiranemethanamine, N,N-dimethyl-. Factors such as pH, temperature, and the presence of other molecules could affect its reactivity with amines and thus its overall action.

properties

IUPAC Name

N,N-dimethyl-1-(oxiran-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-6(2)3-5-4-7-5/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWJYXMZUQAMMKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80444589
Record name Oxiranemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oxiranemethanamine, N,N-dimethyl-

CAS RN

13222-40-7
Record name Oxiranemethanamine, N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80444589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-1-oxiran-2-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.